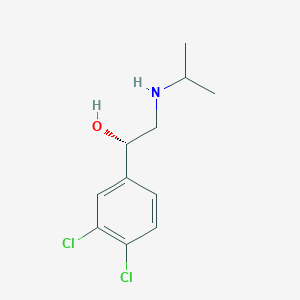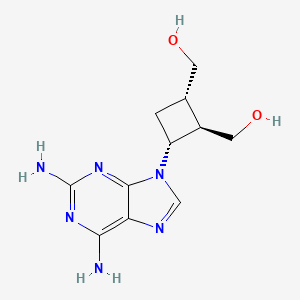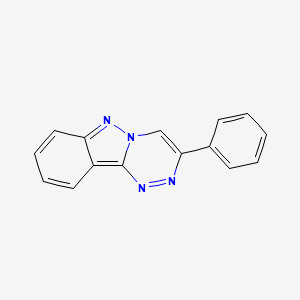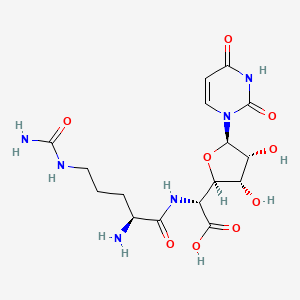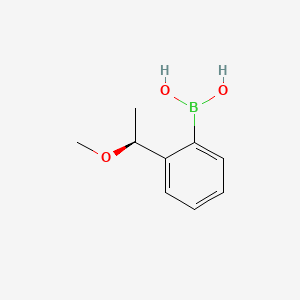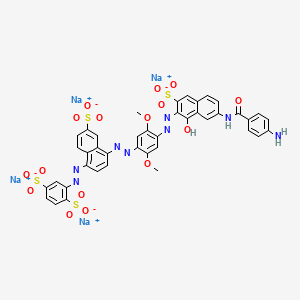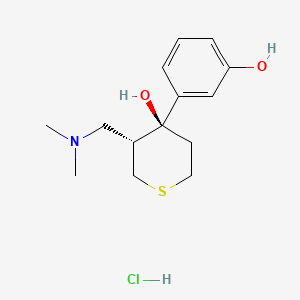
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and other organic reagents. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Quality control: To ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on biological systems can be studied to understand its mechanism of action.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
Thiopyran derivatives: Other compounds in the thiopyran family.
Phenyl-substituted thiopyrans: Compounds with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and hydroxyphenyl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
119558-39-3 |
|---|---|
分子式 |
C14H22ClNO2S |
分子量 |
303.8 g/mol |
IUPAC名 |
(3R,4S)-3-[(dimethylamino)methyl]-4-(3-hydroxyphenyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(16)8-11;/h3-5,8,12,16-17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChIキー |
LWGLPVQQSAZFCI-DSHXVJGRSA-N |
異性体SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)O)O.Cl |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


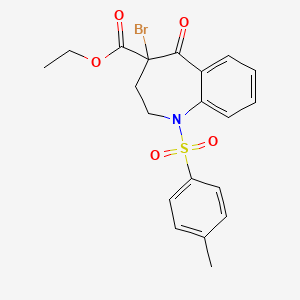
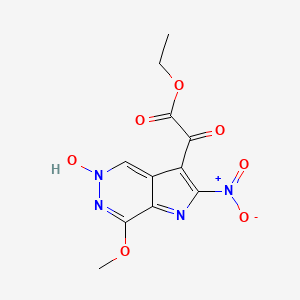
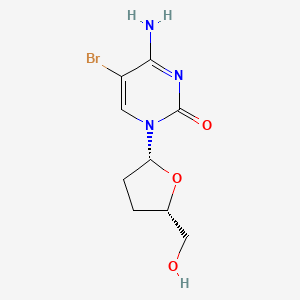

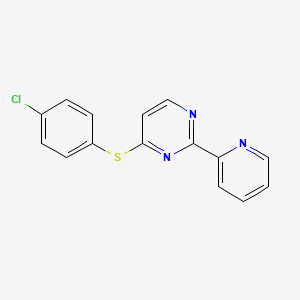
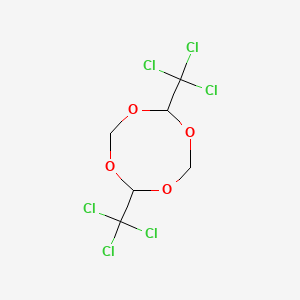
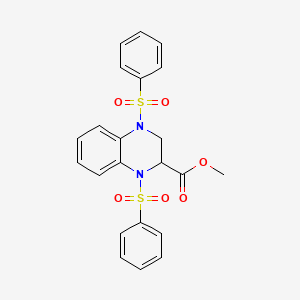
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
